molecular formula C4H5N3OS2 B12829341 2,5-Dithioxoimidazolidine-4-carboxamide

2,5-Dithioxoimidazolidine-4-carboxamide

Cat. No.: B12829341
M. Wt: 175.2 g/mol
InChI Key: XWIPBHXGXRAHDW-UHFFFAOYSA-N
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Description

2,5-Dithioxoimidazolidine-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dithioxoimidazolidine-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dithioxoimidazolidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dithioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit viral proteases by binding to the active site of the enzyme, thereby preventing the virus from replicating . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dithioxoimidazolidine-4-carboxamide is unique due to its dual sulfur atoms within the imidazole ring, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of enzyme inhibitors and advanced materials.

Properties

Molecular Formula

C4H5N3OS2

Molecular Weight

175.2 g/mol

IUPAC Name

2,5-bis(sulfanylidene)imidazolidine-4-carboxamide

InChI

InChI=1S/C4H5N3OS2/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)

InChI Key

XWIPBHXGXRAHDW-UHFFFAOYSA-N

Canonical SMILES

C1(C(=S)NC(=S)N1)C(=O)N

Origin of Product

United States

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